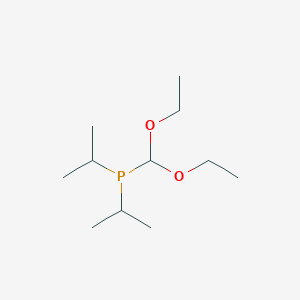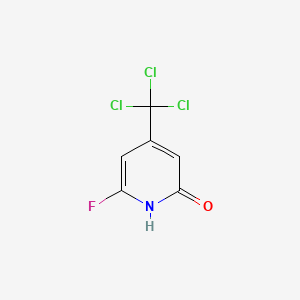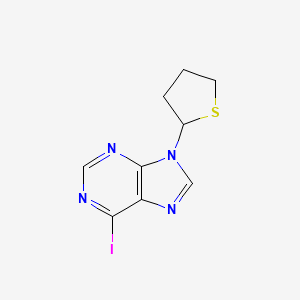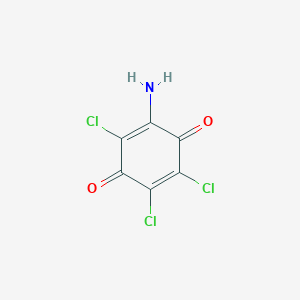
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one is an organic compound characterized by the presence of a benzenesulfonyl group and a dimethylamino group attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with 4-(dimethylamino)but-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as amines or thiols, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may also play a role in modulating the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-(Benzenesulfonyl)but-3-en-2-one: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)but-3-en-2-one:
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one.
Uniqueness
The presence of both the benzenesulfonyl and dimethylamino groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and interact with different molecular targets sets it apart from similar compounds.
特性
CAS番号 |
91157-81-2 |
|---|---|
分子式 |
C12H15NO3S |
分子量 |
253.32 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-4-(dimethylamino)but-3-en-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)12(9-13(2)3)17(15,16)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChIキー |
JEPCIJONMZOTHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


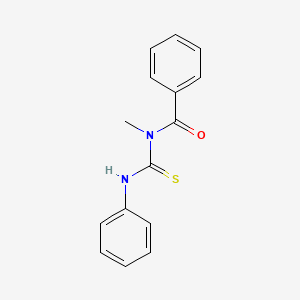
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
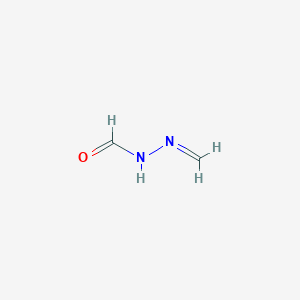
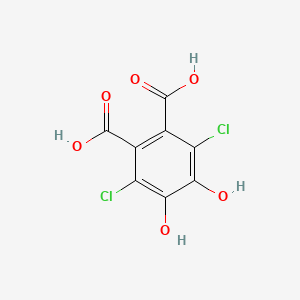
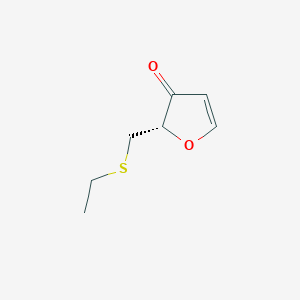
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
